molecular formula C15H9N3O2 B131301 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one CAS No. 158120-42-4

2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one

Cat. No. B131301
M. Wt: 263.25 g/mol
InChI Key: YEILPXZRUKXLGV-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one, also known as PBTZ169, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBTZ169 belongs to the class of benzoxazinone derivatives and has been found to exhibit potent anti-tubercular activity. In

Mechanism Of Action

The exact mechanism of action of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one is not fully understood. However, it is believed to inhibit the activity of two enzymes, DprE1 and DprE2, which are involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall and ultimately the death of the bacterium.

Biochemical And Physiological Effects

2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has been found to exhibit low toxicity in vitro and in vivo studies. It has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has been found to be metabolized by the liver and excreted in the urine.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one is its potent anti-tubercular activity, which makes it a promising candidate for the development of new anti-tubercular drugs. Another advantage is its low toxicity, which makes it a safer alternative to existing anti-tubercular drugs. However, one of the limitations of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to further investigate the mechanism of action of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one to better understand its anti-tubercular activity. Additionally, further studies are needed to investigate the potential anti-inflammatory and anti-cancer activity of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one. Finally, clinical trials are needed to determine the safety and efficacy of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one in humans.

Synthesis Methods

The synthesis of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one involves a multistep process that starts with the reaction of 2-amino-5-bromobenzoxazole with phenyl isocyanate to form 2-phenyl-5-bromo-1,3-benzoxazol-6(5H)-one. This intermediate is then reacted with sodium azide and triphenylphosphine to form 2-phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one. The overall yield of this process is approximately 25%.

Scientific Research Applications

2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has been extensively studied for its anti-tubercular activity. It has been found to exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has also been found to exhibit synergistic activity when used in combination with existing anti-tubercular drugs, such as rifampicin and isoniazid. In addition to its anti-tubercular activity, 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has also been found to exhibit anti-inflammatory and anti-cancer activity.

properties

CAS RN

158120-42-4

Product Name

2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

2-phenyl-[1,2,4]triazolo[1,5-c][1,3]benzoxazin-5-one

InChI

InChI=1S/C15H9N3O2/c19-15-18-14(11-8-4-5-9-12(11)20-15)16-13(17-18)10-6-2-1-3-7-10/h1-9H

InChI Key

YEILPXZRUKXLGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4OC3=O

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4OC3=O

Other CAS RN

158120-42-4

synonyms

2-phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one
2-PTBO

Origin of Product

United States

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